![molecular formula C15H19N5O4S B2591654 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 869068-54-2](/img/structure/B2591654.png)
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
描述
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that features a triazine ring, a sulfanyl group, and a dimethoxyphenyl ethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine intermediate.
Attachment of the Dimethoxyphenyl Ethyl Side Chain: The final step involves the coupling of the dimethoxyphenyl ethyl group to the triazine-sulfanyl intermediate, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge between the triazinone and acetamide moieties is susceptible to nucleophilic substitution. For example:
-
Replacement with oxygen or nitrogen nucleophiles : Under oxidative or basic conditions, the sulfur atom can be displaced by hydroxylamines or amines to form sulfoxides/sulfones or thioether derivatives, respectively .
-
Reactivity comparison with similar compounds :
Triazinone Ring Reactivity
The 1,2,4-triazin-5-one ring participates in cyclocondensation and substitution reactions:
-
Acid/Base-Catalyzed Ring Opening : In acidic media (e.g., HCl/EtOH), the triazinone ring undergoes hydrolysis to form a hydrazine-carboxylic acid intermediate, which can further react with carbonyl compounds .
-
Electrophilic Aromatic Substitution : The electron-deficient triazinone ring directs electrophiles (e.g., nitration) to the 3-position, though steric hindrance from the sulfanyl group may reduce reactivity .
Acetamide Hydrolysis and Functionalization
The acetamide side chain can undergo hydrolysis or serve as a site for further derivatization:
-
Hydrolysis :
This reaction proceeds quantitatively under refluxing 6M HCl .
-
Schiff Base Formation : The free amine (after hydrolysis) reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form imines, as demonstrated in related β-dicarbonyl systems .
Interactions with Biological Targets
While not a direct chemical reaction, the compound inhibits bacterial virulence factors through:
-
Competitive Binding to ADP-ribosyltransferase : The triazinone mimics nicotinamide in NAD<sup>+</sup>, forming hydrogen bonds with active-site residues (e.g., Gly441, Gln485 in ExoA toxin) .
Stability Under Ambient Conditions
The compound remains stable in neutral pH but degrades under extremes:
科学研究应用
Antimicrobial Applications
The most significant application of this compound lies in its antimicrobial properties. Studies have demonstrated that derivatives of triazines exhibit notable activity against a range of bacterial and fungal pathogens.
Bacterial Activity
Research indicates that the compound shows efficacy against both Gram-positive and Gram-negative bacteria. A study evaluated several derivatives for their antimicrobial properties, revealing that modifications in the side chains significantly impacted activity levels. The compound demonstrated superior inhibition rates against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 16 μg/mL |
Pseudomonas aeruginosa | 32 μg/mL |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity comparable to standard antifungal agents. It was effective against Candida albicans, indicating its potential for treating fungal infections .
Other Therapeutic Applications
Beyond its antimicrobial properties, the compound's structure suggests potential applications in other therapeutic areas:
Anti-Virulence Therapeutics
Recent research has explored the use of similar compounds as anti-virulence agents against pathogenic bacteria by targeting virulence factors such as toxins produced by bacteria . This approach could provide an alternative strategy for treating infections resistant to conventional antibiotics.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of triazine derivatives. Compounds within this class have been reported to exhibit antioxidant properties and may have implications for neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antimicrobial Screening : A study conducted on various triazine derivatives showed that structural modifications could enhance antibacterial activity significantly, with some derivatives outperforming established antibiotics .
- In Vivo Studies : In animal models, administration of this compound led to a marked reduction in infection rates caused by resistant bacterial strains, suggesting therapeutic potential in clinical settings .
作用机制
The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: shares similarities with other triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a member of the triazine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure
The compound features a triazine core with a sulfanyl group and an acetamide moiety, contributing to its diverse biological activities. The structural representation can be summarized as follows:
1. Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar triazine structures can inhibit bacterial growth effectively. A study by Jyothi et al. (2008) demonstrated that derivatives of triazine possess potent antimicrobial effects against various pathogens .
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
C. albicans | 12 | 100 |
2. Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied. For example, 7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazine derivatives have shown promising results in inhibiting tumor growth in preclinical assays . The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: Src Kinase Inhibition
A notable case study involved the evaluation of the compound's ability to inhibit Src kinases, which are implicated in various cancers. The compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor cell lines.
3. Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of this compound. The presence of the sulfanyl group is known to enhance anti-inflammatory activity by modulating cytokine release and inhibiting inflammatory pathways.
Research Findings
A study highlighted that compounds with similar structures significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds targeting specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with receptors that mediate cellular responses.
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that the compound exhibits low toxicity at therapeutic doses. For instance, an LD50 value greater than 5000 mg/kg was reported in animal studies .
常见问题
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s core structure involves a triazine-thioacetamide scaffold. A multi-step synthesis is typically required, starting with the preparation of the triazinone moiety followed by sulfanyl group introduction. Key steps include:
- Triazinone formation : Cyclization of thiourea derivatives with α-keto acids or esters under acidic conditions .
- Sulfanyl linkage : Thiol-alkylation reactions using bromoacetamide intermediates under nitrogen protection to avoid oxidation .
- Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to identify intermediates and reduce trial-and-error experimentation .
- Critical Parameters : Monitor pH during cyclization (optimal range: pH 3–5) and employ anhydrous solvents (e.g., DMF) for sulfanyl coupling to minimize side reactions.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
- Spectroscopy :
- NMR : Confirm the presence of the 3,4-dimethoxyphenethyl group (δ 3.85–3.90 ppm for OCH₃) and triazinone NH protons (δ 10.2–10.5 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or biological target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with anti-inflammatory targets (e.g., COX-2), focusing on the triazinone moiety’s hydrogen-bonding capacity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for derivatization .
- MD Simulations : Simulate solvation effects in water or lipid bilayers to assess membrane permeability .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example : If anti-exudative activity (AEA) varies between in vitro and in vivo models:
- Experimental Design :
- In vitro : Use LPS-induced macrophage assays to measure TNF-α suppression (dose range: 1–50 μM) .
- In vivo : Apply a carrageenan-induced paw edema model (dose: 10 mg/kg, reference: diclofenac at 8 mg/kg) .
- Contradiction Analysis :
- Pharmacokinetics : Assess bioavailability via LC-MS/MS to determine if poor absorption explains in vivo inefficacy .
- Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubation assays .
Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound?
- Methodological Answer :
- SAR Table :
- Guidance : Prioritize modifications retaining the sulfanyl group and electron-rich aryl substituents for optimal AEA .
Q. Data Contradiction Analysis Framework
Q. How should researchers address variability in enzymatic inhibition assays?
- Stepwise Protocol :
Control Standardization : Use identical enzyme batches (e.g., COX-2 from Cayman Chemical) and pre-incubate with 100 μM EDTA to eliminate metal interference .
Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates (n ≥ 6) .
Buffer Optimization : Test Tris-HCl (pH 7.4) vs. phosphate buffers to rule out pH-dependent activity shifts .
Q. Key Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?
- Model Selection :
属性
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-23-11-4-3-10(7-12(11)24-2)5-6-17-13(21)9-25-15-19-18-8-14(22)20(15)16/h3-4,7-8H,5-6,9,16H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJKWAIJHUOVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=CC(=O)N2N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。